

Introduction: The Significance of 2,6-Difluorobenzyl Bromide

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Compound of Interest

Compound Name: 2,6-Difluorobenzyl bromide

CAS No.: 85118-00-9

Cat. No.: B1296928

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2,6-Difluorobenzyl bromide is a halogenated aromatic compound widely employed as a versatile building block in organic synthesis.[1] Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms ortho to the bromomethyl group, make it a highly reactive and valuable intermediate.[2] Notably, it serves as a key precursor in the synthesis of important pharmaceuticals, including the anticonvulsant Rufinamide and the gonadotropin-releasing hormone antagonist Relugolix.[3] Given its role in producing high-value active pharmaceutical ingredients (APIs), a robust and reliable analytical method for its identification and characterization is essential. Mass spectrometry provides unparalleled sensitivity and structural information, making it the definitive tool for this purpose.

Physicochemical Properties and Safety Profile

Before analysis, a foundational understanding of the analyte's properties is crucial. **2,6-Difluorobenzyl bromide** is a solid at room temperature with a relatively low melting point, making it suitable for analysis by techniques requiring volatilization, such as Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Table 1: Physicochemical Properties of **2,6-Difluorobenzyl Bromide**

Property	Value	Source(s)
Molecular Formula	C₇H₅BrF₂	[5]
Molecular Weight	207.02 g/mol	[4][5]
Appearance	White to light beige solid/crystals	[6][7]
Melting Point	52-55 °C	[4][8]
Boiling Point	184.9 ± 25.0 °C (Predicted)	[8]

| CAS Number | 85118-00-9 |[4][8] |

Safety Note: **2,6-Difluorobenzyl bromide** is classified as a corrosive solid that causes severe skin burns and eye damage.[4][9] It is also a lachrymator (a substance that irritates the eyes and causes tears).[5] All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Ionization Methodology: Electron Ionization (EI)

For a moderately volatile, thermally stable, and relatively low molecular weight organic compound like **2,6-difluorobenzyl bromide**, Electron Ionization (EI) is the most effective and widely used ionization technique.[11]

EI is a "hard" ionization method where the analyte, in the gas phase, is bombarded by a beam of high-energy electrons (typically standardized at 70 eV).[12] This high energy is sufficient to overcome the ionization energy of most organic molecules, causing the ejection of a valence electron to form a radical cation, denoted as M^{•+}.[12] The excess energy transferred during this process leads to extensive and reproducible fragmentation, which provides a unique "fingerprint" for the molecule and invaluable structural information.[11][12]

While "soft" ionization techniques like Electrospray Ionization (ESI) are powerful for large, polar, and non-volatile molecules, they are less suited for neutral, non-polar small molecules like **2,6-difluorobenzyl bromide** unless specific analytical goals, such as LC-MS analysis, are required.[13][14][15]

Decoding the Mass Spectrum: Isotopic Patterns and Fragmentation

The mass spectrum of **2,6-difluorobenzyl bromide** is defined by two key features: the isotopic signature of bromine and the predictable fragmentation pathways dictated by its benzylic halide structure.

The Bromine Isotopic Signature: The M/M+2 Doublet

A definitive characteristic of a compound containing a single bromine atom is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.^{[16][17]} This pattern arises from the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.5%) and ⁸¹Br (49.5%).^[18]

Therefore, the mass spectrum will exhibit:

- An M^{•+} peak corresponding to molecules containing the ⁷⁹Br isotope.
- An [M+2]^{•+} peak corresponding to molecules containing the ⁸¹Br isotope.

The relative intensity of these peaks will be approximately 1:1, providing an unambiguous indicator for the presence of bromine.^{[16][19]} Any significant fragment that retains the bromine atom will also exhibit this characteristic 1:1 doublet pattern.

Predicted Mass Spectrum and Fragmentation Pathways

The 70 eV EI process imparts significant energy, leading to the cleavage of the weakest bonds to form stable ions. For **2,6-difluorobenzyl bromide**, the most probable fragmentation events are outlined below.

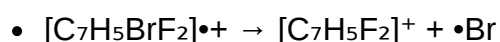
Table 2: Predicted Key Ions in the Mass Spectrum of **2,6-Difluorobenzyl Bromide**

m/z (Calculated)	Ion Structure	Description	Expected Intensity
206 / 208	$[\text{C}_7\text{H}_5^{79}\text{BrF}_2]^{\bullet+}$ / $[\text{C}_7\text{H}_5^{81}\text{BrF}_2]^{\bullet+}$	Molecular Ion Cluster ($\text{M}^{\bullet+}$ / $[\text{M}+2]^{\bullet+}$)	Low to Moderate
127	$[\text{C}_7\text{H}_5\text{F}_2]^+$	2,6-Difluorobenzyl Cation	High (Likely Base Peak)

| 107 | $[\text{C}_7\text{H}_4\text{F}]^+$ | Loss of HF from m/z 127 | Moderate |

Primary Fragmentation: Benzylic Cleavage

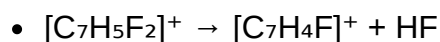
The carbon-bromine bond is the weakest bond in the molecular ion, and its cleavage is highly favored. This process, known as alpha (α) cleavage, results in the loss of a bromine radical ($\bullet\text{Br}$) to form the highly stable 2,6-difluorobenzyl cation.^{[20][21]} This cation is stabilized by the resonance of the aromatic ring.



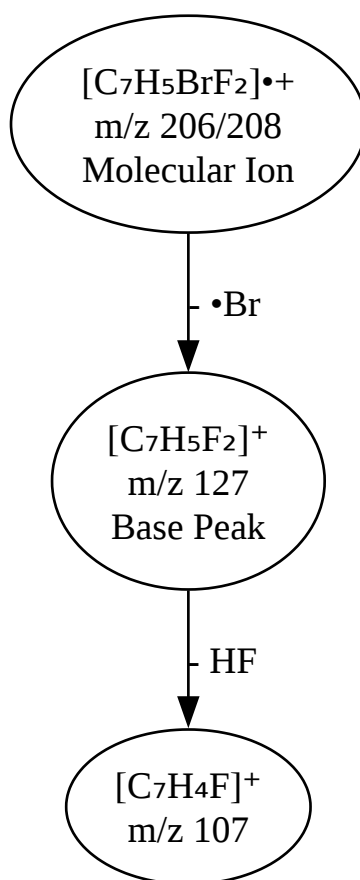
The resulting $[\text{C}_7\text{H}_5\text{F}_2]^+$ ion at m/z 127 is expected to be the most abundant ion in the spectrum, making it the base peak.^[17] The stability of this benzylic carbocation is the primary driving force for this fragmentation pathway.^[21]

Secondary Fragmentation

The 2,6-difluorobenzyl cation (m/z 127) can undergo further fragmentation. A common pathway for fluorinated aromatic cations is the neutral loss of hydrogen fluoride (HF).



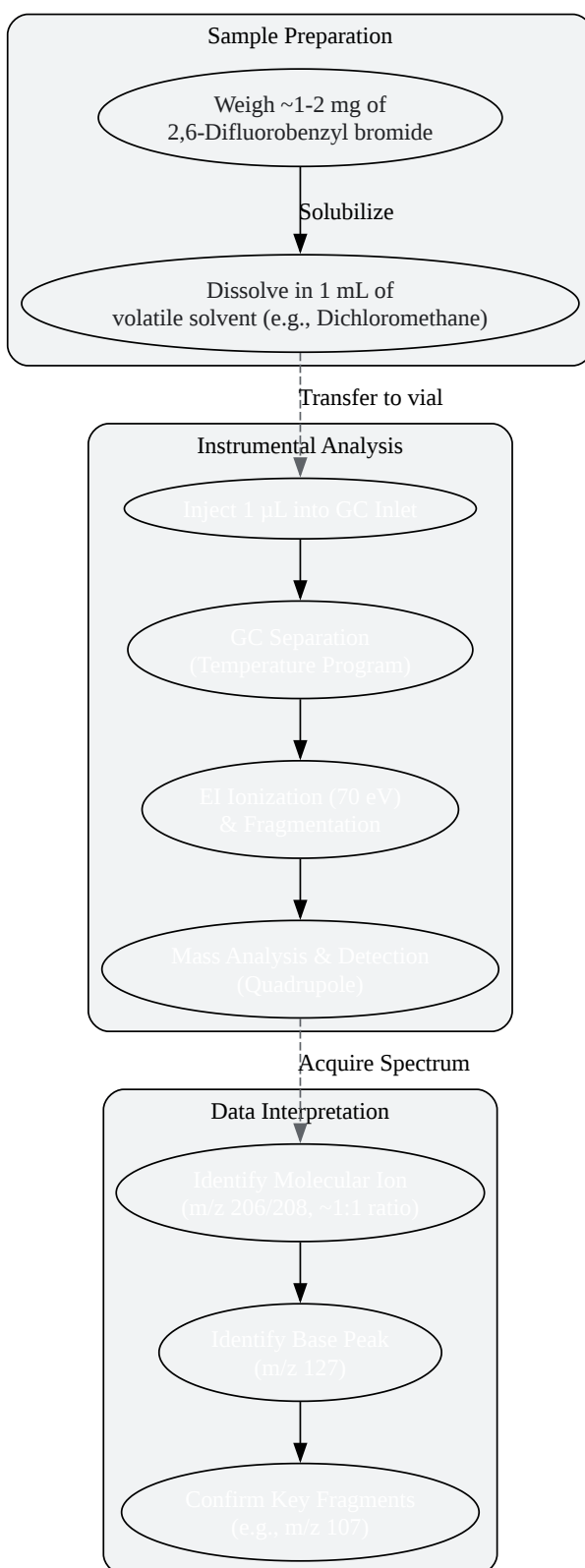
This fragmentation would produce an ion at m/z 107. The logical relationship between these key ions is a powerful tool for structural confirmation.



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Standard Operating Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for the analysis of **2,6-difluorobenzyl bromide** using a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.



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4.1 Instrumentation & Consumables

- System: Gas Chromatograph with a Mass Selective Detector (MSD).
- GC Column: Standard non-polar column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade).

4.2 Sample Preparation

- Accurately weigh approximately 1-2 mg of **2,6-difluorobenzyl bromide** solid.
- Dissolve the solid in 1.0 mL of a suitable volatile solvent (e.g., dichloromethane) in a clean glass vial to create a ~1-2 mg/mL stock solution.
- Vortex briefly to ensure complete dissolution.
- Transfer an aliquot to a 2 mL autosampler vial for analysis.

4.3 GC-MS Method Parameters

- Injection Volume: 1.0 μL
- Inlet Temperature: 250 $^{\circ}\text{C}$
- Split Ratio: 50:1 (Adjust as needed based on response)
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Program:
 - Initial Temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: 15 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$.
 - Final Hold: Hold at 280 $^{\circ}\text{C}$ for 5 minutes.
- MS Source Temperature: 230 $^{\circ}\text{C}$
- MS Quadrupole Temperature: 150 $^{\circ}\text{C}$

- Ionization Energy: 70 eV
- Mass Scan Range: m/z 40 - 350

4.4 Data Analysis: A Self-Validating System

- Confirm Retention Time: Identify the chromatographic peak for the analyte.
- Validate Molecular Ion: Examine the mass spectrum of the peak. The first check is for the presence of the m/z 206/208 doublet with a near 1:1 intensity ratio. This confirms the elemental formula contains one bromine atom.
- Validate Fragmentation: The presence of a strong base peak at m/z 127 (corresponding to the loss of a bromine atom from the molecular ion) provides orthogonal confirmation of the structure.
- Confirm Secondary Fragments: The observation of the m/z 107 peak, a logical loss of HF from the base peak, further solidifies the structural assignment.

The concordance of all these data points—retention time, correct molecular ion, characteristic isotopic pattern, and logical fragmentation—creates a self-validating system for the unequivocal identification of **2,6-difluorobenzyl bromide**.

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